molecular formula C7H13B B3058953 1-Bromo-1-methylcyclohexane CAS No. 931-77-1

1-Bromo-1-methylcyclohexane

Cat. No. B3058953
CAS RN: 931-77-1
M. Wt: 177.08 g/mol
InChI Key: VSGXTQWTJYAQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-methylcyclohexane is a chemical compound with the molecular formula C7H13Br . It has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da .


Synthesis Analysis

The synthesis of 1-Bromo-1-methylcyclohexane can be achieved through various methods. One such method involves the reaction of 1-methylcyclohexene with HBr . Another method involves the reaction of 1-bromo-1-methylcyclohexane with NaOH in acetone . The exact synthesis process can vary depending on the specific requirements of the reaction.


Molecular Structure Analysis

The molecular structure of 1-Bromo-1-methylcyclohexane consists of a cyclohexane ring with a bromine atom and a methyl group attached to the same carbon atom . The structure can be further analyzed using various spectroscopic techniques.


Chemical Reactions Analysis

1-Bromo-1-methylcyclohexane can undergo various chemical reactions. For instance, it can react with NaOH in acetone, where the bromine atom attacks the OH group on the cyclohexane molecule, forming Br-OH and H2O . The water molecule then reacts with the Br-OH to form HBr and OH-HBr .

Scientific Research Applications

Conformational Analysis

Kinetics and Mechanism of Heterolysis

Dvorko, Koshchii, and Ponomareva (2003, 2007) conducted extensive research on the kinetics and mechanism of monomolecular heterolysis of 1-bromo-1-methylcyclohexane. Their work includes comparative correlation analysis of solvation effects in the heterolysis process. This research provides valuable insights into the chemical behavior and reaction dynamics of this compound under various conditions (Dvorko, Koshchii, & Ponomareva, 2003); (Dvorko, Koshchii, & Ponomareva, 2007).

Free Radical Reactions

Liu (1956) investigated the reaction of Grignard reagents with 1-chloro-1-methylcyclohexane in the presence of cobaltous halide. Although not directly involving 1-bromo-1-methylcyclohexane, this study contributes to the broader understanding of reactions involving similar halogenated cyclohexane compounds (Liu, 1956).

properties

IUPAC Name

1-bromo-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXTQWTJYAQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500578
Record name 1-Bromo-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-methylcyclohexane

CAS RN

931-77-1
Record name 1-Bromo-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1-methylcyclohexane
Reactant of Route 2
1-Bromo-1-methylcyclohexane
Reactant of Route 3
1-Bromo-1-methylcyclohexane
Reactant of Route 4
Reactant of Route 4
1-Bromo-1-methylcyclohexane
Reactant of Route 5
Reactant of Route 5
1-Bromo-1-methylcyclohexane
Reactant of Route 6
1-Bromo-1-methylcyclohexane

Citations

For This Compound
62
Citations
S Miyajima, O Simamura - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
… organic layer was separated, mixed with ll of a 4 : 1 acetone-water mixture, and allowed to stand for 48 hr at room temperature to hydrolyse accompanying 1-bromo-1methylcyclohexane…
Number of citations: 3 www.journal.csj.jp
EN Marvell, H Sexton - The Journal of Organic Chemistry, 1964 - ACS Publications
Samples of 2-and3-bromo-l-methylcyclohexanes havebeen preparedby the Hunsdiecker method. Spectral methods showed these to be free of other position isomers, but to be mixtures …
Number of citations: 11 pubs.acs.org
HL Goering, PI Abell, BF Aycock - Journal of the American …, 1952 - ACS Publications
The addition of hydrogen bromide to 1-bromocyclohexene proceeds rapidly when catalyzedby benzoyl peroxide or ultra-violet light. The addition is apparently a free radical reaction as …
Number of citations: 104 pubs.acs.org
GF Dvorko, IV Koshchii, EA Ponomareva - Russian journal of general …, 2003 - Springer
… Abstract-The effect of solvent ionizing ability on heterolysis rate enhances in the series 1-chloro-1methylcyclohexane < 1-bromo-1-methylcyclohexane ; 1-chloro-1-methylcyclopentane < …
Number of citations: 3 link.springer.com
GF Dvorko, IV Koshchii, ÉA Ponomareva - Theoretical and Experimental …, 2003 - Springer
… For the example of heterolysis of 1-bromo-1-methylcyclopentane and 1-bromo-1-methylcyclohexane in a broad range of protic and aprotic solvents, it has been shown that the ratio of …
Number of citations: 7 link.springer.com
L Yang - 1992 - search.proquest.com
The oxidation of alcohols with bromine and silver salts was studied and the synthetic use of this reaction was evaluated. Thus with bromine, silver salts and in the absence of light, 2-…
Number of citations: 0 search.proquest.com
GF Dvorko, IV Koshchii, EA Ponomareva - Russian journal of general …, 2003 - Springer
… The negative effects of polarizability and nucleophilicity, manifested in heterolysis of 1-bromo-1-methylcyclohexane and 1-bromo-1-methylcyclopentane [1], are not observed in …
Number of citations: 4 link.springer.com
GF Dvorko, IV Koshchii, EA Ponomareva - Russian Journal of Organic …, 2007 - Springer
… Abstract—Heterolysis of 1-bromo-1-methylcyclohexane in cyclohexane (E1 reaction) involves solvation of the transition state (ΔS ≠ = –81 J mol–1 K–1), while heterolysis of 1-chloro-1-…
Number of citations: 13 link.springer.com
GF Dvorko, IV Koshchii, EA Ponomareva - Russian journal of general …, 2003 - Springer
… Solvation Effects on the Activation Parameters of Heterolysis of 1-Bromo-1-methylcyclopentane and 1-Bromo-1-methylcyclohexane. Correlation Analysis of Solvation Effects … Some data …
Number of citations: 3 link.springer.com
DD Tanner, L Zhang, LQ Hu… - The Journal of Organic …, 1996 - ACS Publications
… 1-Bromo-1-methylcyclohexane was prepared from 1-methylcyclohexene (0.050 mol, 4.80 g) … Yield 5.31 g (68.7%) of the product 1-bromo-1-methylcyclohexane. H NMR (CDCl 3 , 200 …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.